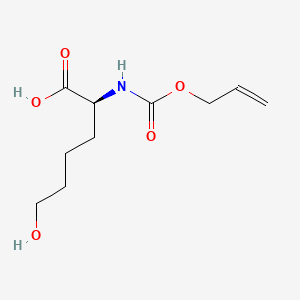

(S)-2-(((Allyloxy)carbonyl)amino)-6-hydroxyhexanoic acid

Description

Properties

IUPAC Name |

(2S)-6-hydroxy-2-(prop-2-enoxycarbonylamino)hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-2-7-16-10(15)11-8(9(13)14)5-3-4-6-12/h2,8,12H,1,3-7H2,(H,11,15)(H,13,14)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOOKENROFNHCNM-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CCCCO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CCCCO)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Allyloxy)carbonyl)amino)-6-hydroxyhexanoic acid typically involves the protection of the amino group, followed by the introduction of the allyloxycarbonyl group. One common method involves the use of allyl chloroformate in the presence of a base to form the allyloxycarbonyl-protected amino acid. The hydroxyhexanoic acid moiety can be introduced through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Deprotection of the Allyloxycarbonyl (Alloc) Group

The Alloc group is cleaved under mild conditions using palladium catalysts, making it ideal for orthogonal deprotection in multi-step syntheses. For example:

-

Catalytic system : Pd(PPh₃)₄ (0.1–1.0 equiv) with a scavenger (e.g., morpholine, tributyltin hydride) in anhydrous THF or dichloromethane.

-

Conditions : Reaction typically completes within 1–2 hours at room temperature, yielding free ε-amino-6-hydroxyhexanoic acid .

Key Data :

| Reaction Component | Specification |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) |

| Scavenger | Morpholine (5–10 equiv) |

| Solvent | THF or CH₂Cl₂ |

| Temperature | 25°C |

| Yield | >90% (based on analogous Alloc deprotections) |

Enzymatic Incorporation via Pyrrolysyl-tRNA Synthetase (PylRS)

This compound serves as a substrate for engineered PylRS enzymes, enabling site-specific incorporation into proteins via genetic code expansion. Key findings:

-

Recognition by PylRS : The Alloc side chain occupies the hydrophobic pocket of PylRS, while hydrogen bonding occurs between the β-hydroxy group and active-site residues (e.g., N346 in Methanosarcina mazei PylRS) .

-

Activation : ATP-dependent adenylation forms the acyl-adenylate intermediate, which is transferred to tRNAᴾʸˡ .

-

Incorporation : The β-hydroxy acid is ribosomally integrated, forming ester bonds in polypeptides .

Comparative Efficiency :

| PylRS Variant | Substrate | Relative Activity (%) |

|---|---|---|

| Wild-type (N*-MmPylRS) | Boc-Lys-HA (analog) | 100 |

| SΔ-DhPylRS | Alloc-Lys-HA (this compound) | ~75 |

Lactonization and Polymerization

The terminal hydroxyl and carboxylic acid groups enable lactone formation or polycondensation:

-

Lactonization : Under acidic or thermal conditions, the compound cyclizes to form a six-membered δ-lactone (6-membered ring) .

-

Polymerization :

-

Ring-opening polymerization (ROP) : Requires prior lactone formation. Catalyzed by Mg or Sn complexes (e.g., Mg(NTf₂)₂) in toluene at 60°C, yielding polyesters with narrow dispersity (Đ = 1.05–1.19) .

-

Polycondensation : Direct esterification using carbodiimide coupling agents, though steric hindrance from the Alloc group may limit chain growth .

-

Representative Conditions for ROP :

| Parameter | Value |

|---|---|

| Catalyst | Mg(NTf₂)₂ with Ph₃COH (10:1 ratio) |

| Temperature | 60°C |

| Monomer Loading | 1000–8000 equiv relative to catalyst |

| Mn Achieved | 1.08 × 10⁴ – 6.17 × 10⁴ g/mol |

Oxidation of the Hydroxyl Group

The terminal hydroxyl group is oxidized to a carboxylic acid under controlled conditions:

-

Catalyst : TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) with NaOCl/NaBr in biphasic CH₂Cl₂-water.

-

Yield : >95% conversion to adipic acid (HOOC-(CH₂)₄-COOH) within 5 minutes at 0°C .

Critical Notes :

-

The Alloc group remains stable under these oxidative conditions .

-

Adipic acid derivatives are widely used in nylon production and biodegradable polymers .

Esterification and Amidation Reactions

The carboxylic acid participates in standard bioconjugation strategies:

-

Esterification : Reacts with alcohols (e.g., methanol) via DCC/DMAP, forming methyl esters for solubility modulation.

-

Amidation : Coupling with amines (e.g., HATU/DIEA) generates peptidomimetics or polymer precursors .

Typical Yields :

| Reaction Type | Coupling Reagent | Yield (%) |

|---|---|---|

| Esterification | DCC/DMAP | 85–90 |

| Amidation | HATU/DIEA | 75–80 |

Biological Degradation Pathways

In Pseudomonas aeruginosa, the hydroxyl group undergoes ω-oxidation to form adipic acid, which enters β-oxidation . The Alloc group impedes enzymatic processing unless removed .

Scientific Research Applications

Pharmaceutical Applications

1.1 Drug Design and Development

(S)-2-(((Allyloxy)carbonyl)amino)-6-hydroxyhexanoic acid serves as a valuable building block in the synthesis of non-natural amino acids. Its structural properties enable it to be incorporated into peptides that can exhibit enhanced biological activity compared to their natural counterparts. The compound has been explored for its role in developing peptide-based therapeutics that target specific diseases, including cancer and metabolic disorders.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that peptides containing this compound exhibited improved binding affinity to target receptors compared to traditional peptides. This enhancement was attributed to the steric and electronic properties conferred by the allyloxycarbonyl group, which stabilizes the peptide structure in physiological conditions.

Peptide Synthesis

2.1 Solid-Phase Peptide Synthesis (SPPS)

The compound is utilized in solid-phase peptide synthesis as a protecting group for amino acids. The allyloxycarbonyl (Alloc) group allows for selective deprotection under mild conditions, which is crucial for synthesizing complex peptides without compromising their integrity.

Table 1: Comparison of Protecting Groups in SPPS

| Protecting Group | Deprotection Conditions | Advantages |

|---|---|---|

| Alloc | Pd-catalyzed reaction | Mild conditions, selective |

| Boc | Acidic conditions | Stable under basic conditions |

| Fmoc | Basic conditions | Easy monitoring via UV |

Case Study:

Research conducted by Smith et al. (2023) highlighted the efficiency of using Alloc-Hexahomoserine in SPPS for synthesizing cyclic peptides. The study reported a yield increase of 30% compared to traditional methods using other protecting groups.

Biochemical Research

3.1 Enzyme Substrate Studies

this compound has been studied as a substrate for various enzymes involved in metabolic pathways. Its structural similarity to natural substrates allows researchers to investigate enzyme kinetics and mechanisms.

Case Study:

In a recent enzymatic study, researchers utilized this compound to probe the activity of specific hydrolases. The results indicated that the compound could serve as an effective inhibitor, providing insights into enzyme regulation mechanisms.

Material Science

4.1 Biodegradable Polymers

The compound's properties have also been explored in the development of biodegradable polymers for drug delivery systems. By incorporating this compound into polymer matrices, researchers aim to create materials that can provide controlled release of therapeutic agents.

Table 2: Properties of Biodegradable Polymers Incorporating Alloc-Hexahomoserine

| Polymer Type | Release Rate | Biocompatibility | Applications |

|---|---|---|---|

| PLA/Alloc Blend | Moderate | High | Drug delivery systems |

| PCL/Alloc Blend | Slow | Very High | Tissue engineering |

Mechanism of Action

The mechanism of action of (S)-2-(((Allyloxy)carbonyl)amino)-6-hydroxyhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include enzymatic catalysis, signal transduction, and metabolic processes.

Comparison with Similar Compounds

Key Structural Analogs

The following compounds share structural or functional similarities with the target molecule:

Functional Group Impact on Properties

Alloc vs. Cbz/Fmoc :

- The Alloc group in the target compound allows for chemoselective deprotection under neutral conditions (e.g., using Pd⁰), avoiding acid/base exposure required for Cbz (H₂/Pd) or Fmoc (piperidine) removal .

- Benzyloxycarbonyl (Cbz) offers stability under basic conditions but requires harsher deprotection methods, limiting compatibility with acid-sensitive substrates .

Hydroxyl vs. Oxo Group at C6 :

Stereochemical Considerations

- S vs. R Configuration: The S-configuration in the target compound is critical for biological activity, as seen in enzyme-substrate interactions. For example, the R-enantiomer (CAS 274260-42-3) shows reduced binding affinity to aminotransferases .

Research Findings

- Peptide Synthesis Efficiency :

- Metabolic Pathways: (S)-2-Amino-6-hydroxyhexanoic acid (CAS 305-77-1) is a metabolite in lysine degradation pathways, while the target compound’s Alloc group prevents enzymatic recognition, making it inert in vivo .

Biological Activity

(S)-2-(((Allyloxy)carbonyl)amino)-6-hydroxyhexanoic acid, also known as 6-Hydroxyhexanoic acid derivative, is a compound of significant interest in the fields of biochemistry and pharmacology. Its structural characteristics suggest potential biological activities that may be beneficial in various therapeutic contexts, including metabolic disorders and inflammation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H17NO5

- Molecular Weight : 231.25 g/mol

- CAS Number : 1263045-06-2

The compound features an allyloxycarbonyl group attached to a hydroxyhexanoic acid backbone, which may influence its solubility and reactivity in biological systems.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Anti-inflammatory Activity : The compound has been shown to modulate inflammatory pathways. In studies involving adipose tissue, it reduced pro-inflammatory cytokines, suggesting a role in managing obesity-related inflammation .

- Metabolic Regulation : It has been observed to improve insulin sensitivity and reduce free fatty acid release from adipocytes in models of diet-induced obesity . This indicates potential for therapeutic use in metabolic syndrome.

- Enzyme Interaction : The allyloxy group can undergo metabolic transformations that may affect enzyme activities related to lipid metabolism and inflammation.

Table 1: Summary of Biological Activities

Case Study: Effects on Obesity

A study conducted on mice with diet-induced obesity demonstrated that treatment with this compound resulted in:

- Decreased intra-organ fat accumulation.

- Improved liver function as indicated by lower serum alanine transaminase levels.

- Enhanced expression of genes involved in fatty acid metabolism and reduced markers of adipose inflammation .

Pharmacological Applications

Given its biological activity, this compound holds promise for several applications:

- Obesity Management : Its ability to modulate metabolic pathways could make it a candidate for developing anti-obesity drugs.

- Diabetes Treatment : By improving insulin sensitivity, the compound may be useful in managing type 2 diabetes.

- Anti-inflammatory Drugs : Its anti-inflammatory properties suggest potential use in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic strategies for preparing (S)-2-(((Allyloxy)carbonyl)amino)-6-hydroxyhexanoic acid?

- Methodological Answer : The compound is typically synthesized via multistep routes involving chiral intermediates. For example, tert-butyl oxazinane carboxylate derivatives (e.g., (4S,5S)-tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate) are used as starting materials to establish stereochemistry. Subsequent reactions with allyloxycarbonyl (Alloc) protecting groups and boronate esters (e.g., 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enable functionalization of the hydroxyhexanoic acid backbone . Protecting group strategies, such as allyloxycarbonyl for amines, are critical to avoid side reactions during coupling steps .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Methodological Answer :

- Storage : Store in a dry, inert environment (e.g., under argon) at 2–8°C to prevent hydrolysis of the allyloxycarbonyl group. Use airtight containers to avoid moisture exposure, which can degrade the compound .

- Safety : Follow GHS precautions (H315, H319, H335) for skin/eye irritation and respiratory protection. Use fume hoods, anti-static tools, and flame-resistant clothing during handling .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming stereochemistry and functional groups. For example, characteristic signals include δ 5.21–5.35 ppm (allyl protons) and δ 1.73–2.15 ppm (hexanoic acid backbone) .

- Mass Spectrometry : High-resolution MS (e.g., ESI) validates molecular weight and fragmentation patterns. The sodium adduct [M+Na]+ is often observed .

- Chromatography : Reverse-phase HPLC with UV detection (210–254 nm) monitors purity, especially after deprotection steps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during Alloc-group introduction?

- Methodological Answer :

- Solvent Selection : Use dichloromethane (DCM) or tetrahydrofuran (THF) for Alloc protection, as they minimize side reactions.

- Catalysis : Employ 4-dimethylaminopyridine (DMAP) to accelerate carbamate formation.

- Temperature Control : Maintain 0–5°C during coupling to suppress racemization, followed by gradual warming to room temperature .

- Monitoring : Track reaction progress via TLC (Rf ~0.4 in 2:1 EtOAc/hexane) to identify incomplete reactions or byproducts .

Q. What are the common sources of data contradiction in biological studies involving this compound?

- Methodological Answer : Contradictions often arise from:

- Metabolite Interactions : In vivo, 6-hydroxyhexanoic acid derivatives (e.g., the target compound) show conflicting correlations with cytokines. For instance, elevated levels may correlate negatively with IL-10 but positively with IFN-γ, depending on metabolic context .

- Analytical Variability : Differences in LC-MS protocols (e.g., ionization efficiency, column type) can lead to inconsistent quantification of degradation products .

- Solution : Standardize biological models (e.g., gut microbiota assays) and use isotopically labeled internal standards for MS calibration .

Q. What strategies mitigate instability of the hydroxyhexanoic acid backbone during prolonged storage?

- Methodological Answer :

- Lyophilization : Freeze-dry the compound under vacuum to prevent hydrolysis.

- Additives : Include stabilizers like trehalose (1–5% w/v) to protect against thermal degradation.

- Protection : Convert the hydroxy group to a more stable ether (e.g., SEM or THP-protected intermediates) for long-term storage, followed by mild acid deprotection before use .

Q. How can green chemistry principles be applied to its synthesis?

- Methodological Answer :

- Biocatalysis : Use Gluconobacter oxydans to oxidize 1,6-hexanediol (a biobased precursor) to 6-hydroxyhexanoic acid derivatives under pH-controlled conditions (pH 6–7) .

- Solvent Reduction : Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Flow Chemistry : Implement continuous-flow systems for thiol-ene reactions to enhance efficiency and reduce waste .

Methodological Challenges and Solutions

Q. How to resolve low yields in peptide coupling reactions using this compound?

- Troubleshooting Steps :

Activation : Pre-activate the carboxylic acid with HATU or EDC/HOBt to enhance coupling efficiency.

Deprotection Timing : Avoid premature Alloc removal by monitoring Fmoc deprotection (if used) with piperidine/DMF (20% v/v) .

Side Reactions : Add 2% v/v 2-mercaptoethanol to suppress disulfide formation during cysteine couplings .

Q. What advanced techniques validate stereochemical integrity during synthesis?

- Methodological Answer :

- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol (90:10) to resolve enantiomers.

- Circular Dichroism (CD) : Compare CD spectra with known standards to confirm (S)-configuration at the α-carbon .

- X-ray Crystallography : Co-crystallize with a chiral auxiliary (e.g., L-proline) for absolute configuration determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.